L-phenylalanine 2,3-13C2 15N chemical properties and structure
L-phenylalanine 2,3-13C2 15N chemical properties and structure
Advanced Characterization and Applications of L-Phenylalanine-2,3- C - N
Executive Summary
L-Phenylalanine-2,3-
This specific labeling architecture serves two critical functions:
-
NMR Spectroscopy: It isolates the side-chain spin system from the aromatic ring, eliminating spectral crowding and relaxation interference, which is crucial for studying side-chain dynamics (
torsion angles). -
Metabolic Flux Analysis: It functions as a "hard" tracer for the phenylalanine degradation pathway, allowing researchers to distinguish between fumarate derived from phenylalanine catabolism versus the TCA cycle.
Chemical & Physical Properties
The following data characterizes the specific isotopomer L-Phenylalanine-2,3-
Molecular Specifications
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 168.21 g/mol | +3.0 Da shift vs. natural L-Phe (165.19) |
| Labeling Pattern | C2 ( | >99% isotopic enrichment typically required |
| Solubility | ~29.6 g/L (25°C, Water) | Identical to natural L-Phe |
| pKa Values | ||
| Appearance | White crystalline powder | Hygroscopic; store desiccated |
Structural Visualization & Labeling Topology
The following diagram illustrates the specific atomic connectivity and labeled positions (highlighted in red).
Applications in NMR Spectroscopy
This isotopomer is engineered to overcome the "spectral crowding" often seen in uniformly labeled aromatic residues. By labeling only the
Key Coupling Constants
Precise knowledge of scalar couplings (
| Coupling Interaction | Approx. Value (Hz) | Application |
| 35 ± 2 Hz | Essential for H(CC)(CO)NH and side-chain assignment experiments. | |
| 11 ± 1 Hz | Used in HNCA and backbone assignment. | |
| 140 Hz | Standard HSQC magnetization transfer. | |
| 135 Hz | Side-chain dynamics measurements. |
Experimental Workflow: Side-Chain Dynamics
To measure the
Protocol Validation:
-
Sample Prep: Dissolve protein (0.1–1.0 mM) in 90% H
O/10% D O buffered to pH 6.5–7.5. Add DSS as an internal reference. -
Pulse Sequence: Use a 3D
or sequence. -
Verification: The absence of aromatic
C signals (120–140 ppm) confirms the specific labeling pattern, simplifying the aliphatic region (30–60 ppm).
Metabolic Flux Analysis (MFA)
In drug development and oncology, L-Phenylalanine-2,3-
Pathway Tracing Mechanism
Phenylalanine catabolism is irreversible in mammals. The specific fate of the C2 and C3 carbons allows for the differentiation of anaplerotic flux entering the TCA cycle via fumarate.
-
Step 1: Phe
Tyrosine (Hydroxylation; Label retained). -
Step 2: Tyrosine
Homogentisate (Ring hydroxylation/transamination; Label retained). -
Step 3: Homogentisate cleavage
Fumarate + Acetoacetate .
Crucial Distinction:
-
C1 (Carboxyl): Lost as CO
during the formation of Homogentisate. -
C2 (
) & C3 ( ): These carbons are incorporated specifically into the Fumarate moiety. -
Significance: Detection of M+2 Fumarate indicates direct catabolism of Phenylalanine, whereas M+0 or scrambled Fumarate suggests TCA cycle recycling.
Mass Spectrometry Detection Protocol
Method: GC-MS (Gas Chromatography-Mass Spectrometry) Derivatization: TBDMS (tert-butyldimethylsilyl) or MOX-TMS.
-
Extraction: Lyse cells in -80°C 80:20 Methanol:Water.
-
Derivatization: Dry supernatant. Add 50
L MTBSTFA + 1% TBDMSCl; incubate at 60°C for 60 min. -
Analysis: Monitor the [M-57]
fragment (loss of tert-butyl group).-
Endogenous Phe: m/z 336
-
Labeled Phe (2,3-
C , N): m/z 339 (+3 shift) -
Downstream Fumarate: Look for m/z shift corresponding to +2 Da (retention of C2/C3).
-
Synthesis & Production
While commercial sources (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich) are standard, understanding the production ensures quality control awareness.
Primary Method: Chemo-Enzymatic Synthesis To ensure high stereochemical purity (L-enantiomer) and prevent isotopic scrambling (which occurs in fermentation with glucose), a chemo-enzymatic approach is preferred.
-
Precursors: [1,2-
C ]Acetate is converted to labeled Glycine or directly to [2,3- C ]Cinnamic acid derivatives. -
Enzymatic Resolution: Phenylalanine Ammonia Lyase (PAL) or Transaminases are used to couple the labeled backbone to the nitrogen source (
NH Cl) stereoselectively.
References
-
Cambridge Isotope Laboratories. (2024). Product Specification: L-Phenylalanine (2,3-13C2, 15N). Retrieved from
-
Wishart, D. S., et al. (2025). HMDB: The Human Metabolome Database - Phenylalanine Spectrum Data. Retrieved from
-
Arias-Barrau, E., et al. (2004). The Homogentisate Pathway: A Central Catabolic Pathway Involved in the Degradation of L-Phenylalanine.[1][2][3] Journal of Bacteriology. Retrieved from
-
Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Coupling Constants. Retrieved from
-
Sigma-Aldrich (Merck). Stable Isotope Labeling for NMR Spectroscopy. Retrieved from
Sources
- 1. The homogentisate pathway: a central catabolic pathway involved in the degradation of L-phenylalanine, L-tyrosine, and 3-hydroxyphenylacetate in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
